molecular formula C21H21N3O B11930479 Tubulin inhibitor 35

Tubulin inhibitor 35

Cat. No.: B11930479
M. Wt: 331.4 g/mol
InChI Key: JSGWJWGKFPBVTK-UHFFFAOYSA-N
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Description

Tubulin inhibitor 35 is a compound that targets the tubulin-microtubule system, which is crucial for cell division and intracellular transport. Tubulin inhibitors are widely studied for their potential in cancer therapy due to their ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tubulin inhibitors often involves complex organic reactions. For instance, the synthesis of tubulin polymerization inhibitor 9-azido-α-noscapine from 9-amino-α-noscapine is achieved using mild reaction conditions such as t-butyl nitrite and trimethylsilyl azide in acetonitrile at room temperature . This method is efficient, yielding high product without side products.

Industrial Production Methods

Industrial production of tubulin inhibitors typically involves large-scale organic synthesis, often using automated systems to ensure consistency and efficiency. The process may include multiple steps of purification and quality control to ensure the final product’s purity and efficacy.

Chemical Reactions Analysis

Types of Reactions

Tubulin inhibitor 35 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize yield and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.

Scientific Research Applications

Tubulin inhibitor 35 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Tubulin inhibitor 35 is unique due to its specific binding site and its ability to induce apoptosis without significantly altering the steady-state monomer/polymer ratio of tubulin. This property makes it a promising candidate for cancer therapy with potentially fewer side effects compared to other tubulin inhibitors .

Properties

Molecular Formula

C21H21N3O

Molecular Weight

331.4 g/mol

IUPAC Name

21-propyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one

InChI

InChI=1S/C21H21N3O/c1-2-12-23-18-10-6-4-8-16(18)21(25)24-13-11-15-14-7-3-5-9-17(14)22-19(15)20(23)24/h3-10,20,22H,2,11-13H2,1H3

InChI Key

JSGWJWGKFPBVTK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=CC=CC=C5N3

Origin of Product

United States

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